molecular formula C11H21N7O4S B2648341 (2S)-2-Amino-5-(diaminomethylideneamino)pentanoic acid;2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid CAS No. 2137090-68-5

(2S)-2-Amino-5-(diaminomethylideneamino)pentanoic acid;2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid

Cat. No.: B2648341
CAS No.: 2137090-68-5
M. Wt: 347.39
InChI Key: GCKMJGYSTGFIGW-WCCKRBBISA-N
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Description

The compound (2S)-2-Amino-5-(diaminomethylideneamino)pentanoic acid;2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid consists of two distinct moieties:

  • Part A: (2S)-2-Amino-5-(diaminomethylideneamino)pentanoic acid, a modified arginine derivative. This structure features a guanidino-like group (diaminomethylideneamino) at the fifth carbon of the pentanoic acid backbone, critical for interactions with enzymes like arginase or nitric oxide synthase (NOS) .
  • Part B: 2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid, a heterocyclic-sulfanyl acetic acid derivative.

Properties

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O2.C5H7N3O2S/c7-4(5(11)12)2-1-3-10-6(8)9;1-3-6-5(8-7-3)11-2-4(9)10/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2H2,1H3,(H,9,10)(H,6,7,8)/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKMJGYSTGFIGW-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)SCC(=O)O.C(CC(C(=O)O)N)CN=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NN1)SCC(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N7O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-5-(diaminomethylideneamino)pentanoic acid;2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid typically involves multiple steps, starting with the preparation of the amino acid and triazole components. The amino acid component can be synthesized through standard peptide synthesis techniques, while the triazole derivative is often prepared via a cyclization reaction involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis reactors and specialized equipment for handling the triazole synthesis. The process requires stringent control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-5-(diaminomethylideneamino)pentanoic acid;2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the sulfur-containing triazole moiety.

    Reduction: The compound can be reduced to alter the amino acid component.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

The compound has shown potential in various biological applications:

Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, studies have reported IC50 values as low as 20 nM against MOLT-4 cells, suggesting strong potential for development as an anticancer agent.

Neuroprotective Effects
In neurodegenerative disease models, the compound has been shown to protect neuronal cells from oxidative stress. It reduces cell death in oxidative damage models, highlighting its potential as a neuroprotective agent.

Enzyme Inhibition

The compound acts as an inhibitor for key enzymes involved in metabolic pathways. Notably, it inhibits glycinamide ribonucleotide transformylase (GAR-TFase) and aminoimidazole ribonucleotide transformylase (AICAR-TFase), which are critical in purine biosynthesis .

Peptide Synthesis

Due to its amino acid structure, the compound can participate in peptide bond formation, allowing it to be used as a building block for synthesizing more complex peptides and proteins .

Pharmaceutical Development

The compound is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities. Its unique interactions with biological macromolecules make it a candidate for developing new drugs targeting specific diseases .

Case Study 1: Inhibition of Cancer Cell Growth

A study conducted on Detroit 98 and L cells demonstrated that the compound inhibited cell growth with IC50 values ranging from 0.018 to 2 µM. This suggests a strong potential for development as an anticancer agent.

Case Study 2: Neuroprotective Effects

In research focusing on neurodegenerative diseases, the compound was tested for its ability to protect neuronal cells from oxidative stress. Findings indicated that it significantly reduced cell death in models of oxidative damage, showcasing its neuroprotective properties.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-5-(diaminomethylideneamino)pentanoic acid;2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making the compound useful for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Amino Acid Derivatives (Part A)

Structural Analogues and Enzymatic Inhibition
  • L-Arginine: The parent amino acid serves as a substrate for NOS and arginase. Modifications to its side chain alter enzyme affinity. For example: (S)-2-Amino-5-(2-(methylthio)acetimidamido)pentanoic acid (Compound 1): A sulfur-containing arginine analogue () inhibits neuronal NOS via covalent modification of the heme cofactor. Oxidation to sulfinyl (Compound 2) or sulfonyl (Compound 3) derivatives reduces potency, highlighting the importance of sulfur oxidation state . A1P, A4P, APP (): These 2-aminoimidazole derivatives extend the arginine side chain by one carbon. A1P (IC₅₀ = 0.8 μM) and A4P (IC₅₀ = 1.2 μM) show stronger arginase I inhibition than native arginine (IC₅₀ > 100 μM), attributed to imidazole coordination with manganese in the enzyme’s active site .
Table 1: Inhibitory Activity of Arginine Analogues Against Arginase I
Compound Structure Modification IC₅₀ (μM) Reference
L-Arginine Native structure >100
A1P 2-Aminoimidazole-1-yl extension 0.8
A4P 2-Aminoimidazole-4-yl extension 1.2
Target Compound A Diaminomethylideneamino group Pending

Heterocyclic-Sulfanyl Acetic Acid Derivatives (Part B)

Anti-Inflammatory and Anti-Exudative Activity
  • 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides (): These derivatives exhibit anti-exudative activity in carrageenan-induced edema models. At 10 mg/kg, select compounds achieve 45–60% inhibition, comparable to diclofenac (8 mg/kg, 65% inhibition) .
  • 5-Methyl-1H-1,2,4-triazole-3-sulfanyl Group : The methyl substitution enhances lipophilicity and metabolic stability compared to unsubstituted triazoles. For example, C F2–C F4 () with isoxazole or thiazole sulfamoyl groups show varied pharmacokinetic profiles .
Table 2: Anti-Exudative Activity of Triazole-Sulfanyl Derivatives
Compound Structure % Inhibition (10 mg/kg) Reference
Target Compound B 5-Methyltriazole-sulfanyl Pending
Diclofenac Sodium Reference drug 65
3.12 () Furan-triazole derivative 58

Research Findings and Implications

  • Enzyme Specificity: The diaminomethylideneamino group in Part A may enhance binding to arginase’s binuclear manganese center compared to boronic acid-based inhibitors (e.g., ABH, IC₅₀ = 0.2 μM) .
  • Synthetic Accessibility : Thiol-disulfide exchange () and oxidative methods () provide scalable routes for modifying sulfur-containing analogues .

Biological Activity

(2S)-2-Amino-5-(diaminomethylideneamino)pentanoic acid, also known as arginine, is a semi-essential amino acid with significant biological roles. The compound under consideration, which includes a triazole derivative, may exhibit unique biological activities due to the presence of both amino and sulfur-containing groups. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C18H36N4O16Zn
  • Molecular Weight : 629.876 g/mol
  • CAS Number : 147310-67-6
  • Nitric Oxide Production : Arginine is a precursor for nitric oxide (NO) synthesis via nitric oxide synthase (NOS). NO plays critical roles in vasodilation, neurotransmission, and immune response .
  • Cell Signaling : The compound may influence various signaling pathways through modulation of protein synthesis and cell proliferation .
  • Antioxidant Activity : The presence of sulfur in the triazole moiety may enhance antioxidant properties, potentially protecting cells from oxidative stress.

1. Cardiovascular Effects

Arginine supplementation has been shown to improve endothelial function by enhancing NO production, leading to better blood flow and reduced blood pressure. Clinical studies indicate that arginine can benefit patients with cardiovascular diseases by improving vascular health .

2. Immune Response Modulation

Research suggests that arginine plays a vital role in immune function by supporting the proliferation of T-cells and enhancing macrophage activity. This effect is particularly relevant in conditions such as sepsis and chronic infections .

3. Neuroprotective Effects

The neuroprotective potential of arginine has been investigated in models of neurodegeneration. Its ability to increase NO levels may contribute to neuronal survival and function during oxidative stress conditions.

Case Study 1: Cardiovascular Health

In a double-blind randomized controlled trial involving patients with coronary artery disease, arginine supplementation resulted in significant improvements in endothelial function and reduced angina symptoms over a six-month period .

Case Study 2: Immune Function in Sepsis

A study involving critically ill patients demonstrated that arginine supplementation improved immune responses and reduced mortality rates compared to control groups receiving standard care alone .

Data Table: Summary of Biological Activities

ActivityMechanismEvidence Level
Cardiovascular HealthEnhances NO productionHigh
Immune ResponseSupports T-cell proliferationModerate
NeuroprotectionReduces oxidative stressModerate
Antioxidant ActivityScavenges free radicalsModerate

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